molecular formula C26H30N4O3 B2564007 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2-ethoxyphenyl)oxalamide CAS No. 1049455-41-5

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2-ethoxyphenyl)oxalamide

Katalognummer B2564007
CAS-Nummer: 1049455-41-5
Molekulargewicht: 446.551
InChI-Schlüssel: ZCYKCPYSKUBPPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2-ethoxyphenyl)oxalamide is a useful research compound. Its molecular formula is C26H30N4O3 and its molecular weight is 446.551. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Orexin Receptor Antagonism and Sleep Modulation

A study by Dugovic et al. (2009) explores the blockade of orexin-1 receptors and its effects on sleep, particularly through the modulation of orexin-2 receptor antagonism. Orexins are neuropeptides involved in the maintenance of wakefulness, and their receptors (OX1R and OX2R) play distinct roles in sleep-wake regulation. The research demonstrated that antagonism of OX2R significantly promotes sleep by reducing latency and increasing non-rapid eye movement and rapid eye movement sleep durations. These effects are mediated by alterations in neurotransmitter release, such as decreased histamine in the lateral hypothalamus and increased dopamine in the prefrontal cortex. Co-administration with an OX1R antagonist attenuated the sleep-promoting effects of the OX2R antagonist, suggesting a complex interaction between orexin receptors in sleep modulation (Dugovic et al., 2009).

Dopamine Agonist Properties

Jacob et al. (1981) investigated the dopamine-like activities of a series of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines. These compounds were synthesized to examine their potential to mimic dopamine's effects on the renal artery. Findings indicated that the N-methyl derivative was comparable in potency to certain antidepressant agents, suggesting the relevance of the isoquinoline structure in dopaminergic activity. This study provides insight into the chemical interactions that may underlie the therapeutic potential of related compounds in modulating dopamine-related functions (Jacob et al., 1981).

Novel Synthesis Routes and Chemical Reactivity

Further research explores the chemical synthesis and reactivity of related isoquinoline compounds, providing foundational knowledge for the development of new therapeutic agents or research tools. For example, Awad et al. (2001) detailed the synthesis of 2-(6,7-diethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile and its subsequent reactions, highlighting a methodological approach to crafting pyrrolo[2,1-a]isoquinoline derivatives with potential biological activities (Awad et al., 2001).

Eigenschaften

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-N'-(2-ethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O3/c1-3-33-24-13-7-6-11-21(24)28-26(32)25(31)27-17-23(22-12-8-15-29(22)2)30-16-14-19-9-4-5-10-20(19)18-30/h4-13,15,23H,3,14,16-18H2,1-2H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYKCPYSKUBPPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CN2C)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.